molecular formula C21H14Cl2N2S B2687564 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine CAS No. 56472-13-0

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine

Cat. No. B2687564
CAS RN: 56472-13-0
M. Wt: 397.32
InChI Key: CDRMKYKMOOQJBX-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid and Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate , are known. These compounds typically have a central pyridine or piperidine ring substituted with chlorophenyl groups.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . The compounds often crystallize in specific space groups and adopt certain conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These properties often include things like density, boiling point, vapor pressure, and others .

Scientific Research Applications

Antimicrobial Applications

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against pathogenic strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014). Another study focused on the synthesis of bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives, revealing potential antibacterial activity against various bacterial and fungal strains (Palekar et al., 2009).

Antitumor Applications

Thiadiazine derivatives have also been explored for their antitumor properties. A notable study synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, which were tested against the breast carcinoma cell line MCF-7. Several compounds exhibited promising concentration-dependent cellular growth inhibitory effects (Gomha et al., 2014).

Corrosion Inhibition

On the materials science front, thiadiazine derivatives have been utilized as corrosion inhibitors. A study employing quantum chemical and molecular dynamics simulation explored the inhibition performances of certain thiadiazine derivatives against corrosion of iron, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Safety and Hazards

The safety and hazards of similar compounds have been documented . These often include hazard statements, precautionary statements, and hazard classifications .

properties

IUPAC Name

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2S/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRMKYKMOOQJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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